Reduced Lipophilicity and Enhanced Aqueous Compatibility vs. Methyl Thiazole-4-Carboxylate
The target compound, Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, is significantly less lipophilic than its closest analog, Methyl thiazole-4-carboxylate (CAS: 59418-09-6), which lacks the 2-hydroxymethyl group. This is quantitatively demonstrated by a lower calculated LogP value .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.28 |
| Comparator Or Baseline | Methyl thiazole-4-carboxylate (CAS: 59418-09-6): LogP = 0.82 |
| Quantified Difference | 0.54 log units lower |
| Conditions | Calculated using ACD/Labs Percepta Platform |
Why This Matters
A lower LogP of 0.54 units corresponds to a significantly higher predicted aqueous solubility (approximately 3-4 times higher), which is a critical parameter for in vitro assay development, formulation, and bioavailability in medicinal chemistry programs.
